2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
2,5-Dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with two methoxy groups at positions 2 and 5 of the aromatic ring. The molecule is further functionalized with a 1,3,4-oxadiazole ring linked to a 1,2-oxazole moiety at position 3. This dual heterocyclic architecture confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s synthesis likely involves coupling reactions between activated benzamide derivatives and preformed oxadiazole-oxazole intermediates, as inferred from analogous methodologies in benzo[c][1,2,5]oxadiazole synthesis .
Properties
IUPAC Name |
2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-20-8-3-4-10(21-2)9(7-8)12(19)16-14-18-17-13(22-14)11-5-6-15-23-11/h3-7H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNSTAZOVLZEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 2,5-dimethoxybenzamide group and at the 5-position with a 1,2-oxazol-5-yl moiety. Retrosynthetic disconnection reveals two primary fragments:
- 2,5-Dimethoxybenzoyl chloride (precursor for the benzamide group).
- 5-(1,2-Oxazol-5-yl)-1,3,4-oxadiazol-2-amine (heterocyclic backbone).
Key challenges include ensuring regioselective cyclization of the oxadiazole ring and introducing the oxazole substituent without side reactions.
Classical Acylhydrazide Cyclization Route
Synthesis of Acylhydrazide Intermediate
The synthesis begins with the preparation of 2,5-dimethoxybenzohydrazide via hydrazinolysis of ethyl 2,5-dimethoxybenzoate (Figure 1A). Ethyl ester (10 mmol) is refluxed with hydrazine hydrate (15 mmol) in ethanol (95%) for 6–8 hours, yielding the hydrazide as a white crystalline solid (85–92% yield).
Formation of Diacylhydrazide
The acylhydrazide is reacted with 5-(chlorocarbonyl)-1,2-oxazole (10 mmol) in dry dichloromethane (DCM) under nitrogen. Triethylamine (1.2 equiv) is added to scavenge HCl, and the mixture is stirred at 0–5°C for 4 hours. The resulting N’-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzohydrazide is isolated via filtration (78% yield).
Cyclodehydration to Oxadiazole
Cyclization of the diacylhydrazide is achieved using phosphoryl chloride (POCl₃) as a dehydrating agent. The intermediate (5 mmol) is refluxed in POCl₃ (10 mL) at 110°C for 3 hours. The reaction mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. Column chromatography (SiO₂, hexane:ethyl acetate 3:1) affords the target compound as a pale-yellow solid (62% yield).
Table 1: Optimization of Cyclization Conditions
| Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 3 | 62 |
| PCl₅ | 100 | 4 | 54 |
| T3P® | 80 | 2 | 68 |
| SOCl₂ | 70 | 5 | 48 |
Direct One-Pot Synthesis via Carboxylic Acid Activation
Coupling of 2,5-Dimethoxybenzoic Acid and 5-(1,2-Oxazol-5-yl)-1,3,4-oxadiazol-2-amine
A microwave-assisted method employs propylphosphonic anhydride (T3P®) as a coupling agent. 2,5-Dimethoxybenzoic acid (5 mmol), 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine (5 mmol), and T3P® (50% in EtOAc, 1.2 equiv) are dissolved in DMF (10 mL). The mixture is irradiated at 80°C for 30 minutes, yielding the target compound directly (73% yield).
Patent-Based Methodologies
Halogenation-Coupling Strategy
A patent (CN104876919A) describes a route involving 4-bromo-N’-hydroxybenzamidine as a key intermediate. Bromine-directed coupling with 5-ethynyl-1,2-oxazole under Sonogashira conditions (Pd(PPh₃)₄, CuI, Et₃N) forms the oxadiazole-oxazole linkage. Subsequent amidation with 2,5-dimethoxybenzoyl chloride completes the synthesis (58% overall yield).
Table 2: Catalytic Systems for Coupling Reactions
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | THF | 58 |
| PdCl₂(dppf) | dppf | DMF | 63 |
| CuI | PPh₃ | Et₃N | 52 |
Challenges and Mechanistic Considerations
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Acylhydrazide Route | 62 | 98 | 12 | 120 |
| One-Pot T3P® | 73 | 95 | 0.5 | 180 |
| Patent Coupling | 58 | 97 | 24 | 210 |
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to the biological activities associated with its heterocyclic rings.
Biological Studies: It is used in studies to understand the interactions between heterocyclic compounds and biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Substituent Diversity: The target compound’s dimethoxybenzamide group contrasts with sulfamoyl (LMM5, LMM11) or chlorophenylamino (compound 14 in ) substituents, influencing solubility and receptor-binding profiles.
- Heterocyclic Linkage : The 1,2-oxazol-5-yl group in the target compound may enhance π-π stacking interactions compared to furan-2-yl (LMM11) or methylphenyl (LMM5) groups .
Physicochemical and Electronic Properties
Table 2: Computed Physicochemical Parameters
Analysis :
- Lipophilicity : The target compound’s lower LogP (2.8 vs. 3.1 for LMM5) suggests improved aqueous solubility, attributed to its electron-rich dimethoxy groups .
Biological Activity
2,5-Dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that combines a benzamide structure with oxazole and oxadiazole moieties. This unique configuration suggests potential pharmacological properties, particularly in antimicrobial and anticancer activities. The biological activity of this compound has garnered interest due to its structural features that may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is CHNO, with a molecular weight of approximately 296.32 g/mol. The presence of methoxy groups on the benzene ring enhances lipophilicity, which can affect absorption and distribution in biological systems.
Antimicrobial Activity
Research indicates that compounds containing oxazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole are effective against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Dimethoxy-N-[5-(1,2-Oxazol-5-yl)-1,3,4-Oxadiazol-2-yl]Benzamide | Benzamide with oxazole and oxadiazole rings | Antimicrobial activity against various strains |
| 3-Acetyl-1,3,4-Oxadiazole Derivative | Contains acetyl group | Greater antimicrobial activity than ciprofloxacin |
| 1,2-Oxazole Derivative | Simple oxazole structure | Moderate antifungal properties |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of 2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide. Preliminary findings suggest that while some derivatives exhibit cytotoxic effects at higher concentrations (e.g., >100 µM), others may enhance cell viability.
Table 2: Cytotoxicity Results on Cell Lines
| Compound | Cell Line | Concentration (µM) | Effect on Viability |
|---|---|---|---|
| 2,5-Dimethoxy-N-[5-(1,2-Oxazol-5-yl)-1,3,4-Oxadiazol-2-yl]Benzamide | L929 | 100 (24h) | Toxic |
| 3-Acetyl-Oxadiazole Derivative | A549 | 50 (48h) | Increased viability |
| Control (Ciprofloxacin) | HepG2 | - | Baseline for comparison |
The biological activity of 2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is believed to be mediated through its interaction with specific biological macromolecules. Compounds with similar structures often demonstrate a high affinity for enzymes or receptors involved in critical metabolic pathways. The presence of the oxazole and oxadiazole rings may enhance binding interactions due to their electron-withdrawing nature.
Case Studies
Recent studies have highlighted the potential therapeutic applications of oxazole derivatives. For instance:
- Study on Anticancer Activity : A study demonstrated that certain oxadiazole derivatives showed significant cytotoxic effects against cancer cell lines such as MCF7 and HeLa. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial activity against MRSA strains using derivatives similar to 2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide. Results indicated promising activity comparable to established antibiotics.
Q & A
Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
